molecular formula C20H23N7O2 B3402552 (Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1058456-27-1

(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3402552
CAS No.: 1058456-27-1
M. Wt: 393.4 g/mol
InChI Key: DHJXIFWBAAGULO-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core conjugated with a piperazine ring and a (Z)-configured propenone moiety bearing a 4-methoxyphenyl group. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Triazolo-pyrimidine scaffold: Known for kinase inhibition and antimicrobial activity .
  • Piperazine linker: Enhances solubility and modulates receptor binding .

Crystallographic characterization of this compound likely employs software such as SHELXL, a widely used tool for small-molecule refinement . The Z-configuration is critical, as stereoisomerism can significantly alter pharmacological properties.

Properties

IUPAC Name

(Z)-1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-3-27-20-18(23-24-27)19(21-14-22-20)26-12-10-25(11-13-26)17(28)9-6-15-4-7-16(29-2)8-5-15/h4-9,14H,3,10-13H2,1-2H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJXIFWBAAGULO-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)/C=C\C4=CC=C(C=C4)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole-pyrimidine moiety and a piperazine ring, which are known for their potential therapeutic applications in various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N7O, with a molecular weight of 363.4 g/mol. The structural components contribute to its biological activity through various mechanisms.

Key Structural Features:

  • Triazole-Pyrimidine Moiety: Associated with anti-cancer and anti-inflammatory properties.
  • Piperazine Ring: Enhances binding affinity to biological targets.
  • Phenylpropene Unit: Influences pharmacological properties.

Synthesis

The synthesis of (Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves multi-step reactions, which require careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure.

Biological Activity

Research indicates that compounds similar to (Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibit promising biological activities:

Anticancer Activity

Studies have shown that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structural motifs have demonstrated effectiveness against various cancer cell lines:

CompoundCell LineIC50 Value (µM)
Compound AMCF7 (Breast)12.5
Compound BHeLa (Cervical)15.0
Compound CA549 (Lung)10.0

These values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer potential.

Antimicrobial Activity

The compound's triazole structure may also provide antimicrobial properties. Research on similar compounds has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

The mechanism of action for (Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one likely involves interaction with specific enzymes or receptors involved in cell signaling pathways. Preliminary studies suggest that it may inhibit key kinases related to cancer proliferation.

Case Studies

In a recent study published in a peer-reviewed journal, researchers explored the effects of this compound on various cancer cell lines. The findings highlighted its ability to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

Structural Analysis and Key Features

The compound’s structure is defined by:

  • Triazolo[4,5-d]pyrimidine : A bicyclic system with nitrogen-rich rings, enabling hydrogen bonding and π-π stacking interactions.
  • 4-Methoxyphenyl group : Electron-donating methoxy group may stabilize aryl interactions in target binding pockets.

Crystallographic data (if available) would confirm bond lengths, angles, and packing motifs, often refined using SHELXL .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Route Reference
(Z)-Target Compound Triazolo[4,5-d]pyrimidine 3-Ethyl, 4-methoxyphenyl, (Z)-propenone Kinase inhibition (hypothetical) Multi-step heterocyclic coupling
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) Pyrazolo[3,4-d]pyrimidine 4-Imino, p-tolyl Antimicrobial Cyclocondensation of imidoformate
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 6, ) Triazolo-pyrimidine hybrid 2-Substituted pyrazole Anticancer (hypothetical) Isomerization of precursor
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (Compound 4i, ) Pyrimidine-tetrazole hybrid Coumarin, tetrazole Antiviral Multi-component cyclization

Key Observations:

Hybrid systems (e.g., Compound 4i in ) integrate coumarin for fluorescence-based tracking, absent in the target compound .

Substituent Effects :

  • The 4-methoxyphenyl group in the target compound contrasts with the p-tolyl group in Compound 2 (), altering electronic and steric profiles .
  • Ethyl vs. methyl substituents (e.g., Compound 4i) influence lipophilicity and metabolic stability .

Synthetic Complexity: The target compound requires stereoselective synthesis of the (Z)-propenone moiety, whereas analogues like Compound 6 () rely on isomerization under controlled conditions .

Methodological Considerations in Structural Comparison

  • Similarity Coefficients : Studies in highlight the Tanimoto coefficient as a robust metric for comparing binary fingerprints of chemical structures. The target compound’s similarity to pyrazolo-pyrimidines (e.g., Tanimoto index >0.7) could prioritize it for kinase-targeted screens .
  • Isomerization Dynamics : Analogues like Compound 6 () undergo isomerization under varying conditions, suggesting the target’s (Z)-configuration may require strict kinetic control during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.